![molecular formula C22H21NO5S B4900318 ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)
ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate, also known as EMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMT belongs to the class of thiophene carboxylates, which have been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has also been shown to induce cell cycle arrest and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. This compound has also been shown to protect against liver damage induced by alcohol and other toxins.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is its low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has poor solubility in water, which can limit its use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves the reaction of 4-methoxybenzoyl chloride with 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting intermediate is then reacted with thiophene-3-carboxylic acid, followed by esterification with ethanol and sulfuric acid. The final product is obtained by recrystallization from ethyl acetate.
Scientific Research Applications
Ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-4-28-22(25)19-18(14-5-9-16(26-2)10-6-14)13-29-21(19)23-20(24)15-7-11-17(27-3)12-8-15/h5-13H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPCMLJHAKWYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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